molecular formula C20H22N4O3S B2800851 4-(piperidin-1-ylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide CAS No. 1396791-25-5

4-(piperidin-1-ylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide

Cat. No.: B2800851
CAS No.: 1396791-25-5
M. Wt: 398.48
InChI Key: LYDXJEJERCLOHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(piperidin-1-ylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(piperidin-1-ylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyridine core. This can be achieved through palladium-catalyzed reactions involving halovinyl or aryl aldehydes and 3-aminopyrazoles[_{{{CITATION{{{_1{Microwave-assisted palladium mediated efficient synthesis of pyrazolo 3,4-

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used as a probe to study biological processes. Its interactions with various biomolecules can provide insights into cellular mechanisms.

Medicine: This compound has potential applications in medicinal chemistry. It may be used as a lead compound for the development of new drugs, particularly in the treatment of diseases related to inflammation and pain.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which 4-(piperidin-1-ylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or therapeutic outcomes.

Molecular Targets and Pathways: The compound may target specific enzymes or receptors, leading to the activation or inhibition of certain pathways. For example, it may interact with peroxisome proliferator-activated receptors (PPARs), which are involved in regulating fatty acid metabolism[_{{{CITATION{{{_2{Structural Basis for PPARα Activation by 1H-pyrazolo-3,4-b ... - Nature.

Comparison with Similar Compounds

  • Pyrazolo[1,5-a]pyrimidines

  • Pyrazolo[1,5-a]quinazolines

  • Pyrazolo[3,4-b]pyridines

Uniqueness: 4-(piperidin-1-ylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

4-piperidin-1-ylsulfonyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c25-20(21-14-17-15-22-24-13-5-2-6-19(17)24)16-7-9-18(10-8-16)28(26,27)23-11-3-1-4-12-23/h2,5-10,13,15H,1,3-4,11-12,14H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDXJEJERCLOHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.